3-Bromo-2-(bromomethyl)-1-benzofuran
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-(bromomethyl)-1-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2O/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHABELRBPWGPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)CBr)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular structure of 3-Bromo-2-(bromomethyl)benzo[b]furan
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Development Scientists Subject: Synthesis, Structural Properties, and Divergent Reactivity of a Bifunctional Benzofuran Scaffold
Executive Summary & Molecular Architecture
3-Bromo-2-(bromomethyl)benzo[b]furan represents a high-value synthetic intermediate in the design of poly-functionalized heterocyclic therapeutics. Its utility stems from its unique "dual-electrophile" character, offering two distinct reactive sites with orthogonal chemical behaviors:
-
C2-Bromomethyl Group (
): A highly reactive benzylic/allylic electrophile susceptible to facile displacement under mild conditions. -
C3-Bromo Group (
): A sterically congested aryl halide, stable to standard nucleophilic conditions but highly active in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira).
This orthogonality allows researchers to sequentially functionalize the benzofuran core, making it a "linchpin" scaffold for constructing complex pharmacophores, including analogs of anti-arrhythmic agents (e.g., Amiodarone derivatives) and fused polycyclic systems.
Structural Analysis[1]
-
Core Scaffold: Planar benzo[b]furan system (10
-electrons). -
Electronic Environment: The furan oxygen donates electron density into the ring, but the C3-Br exerts an inductive withdrawing effect (
), slightly deactivating the C2-C3 double bond. -
Sterics: The proximity of the C3-Bromine atom to the C2-Bromomethyl group creates significant steric crowding. This influences the conformation of substitutions at the methylene position, often favoring anti-periplanar attacks during nucleophilic substitution.
Synthesis Protocol
The most reliable route to 3-Bromo-2-(bromomethyl)benzo[b]furan is the radical bromination of 3-bromo-2-methylbenzo[b]furan (CAS: 58863-48-2). This approach leverages the stability of the aryl bromide (C3) against radical conditions while selectively targeting the benzylic protons.
Reaction Scheme (DOT Visualization)
Figure 1: Radical bromination pathway via Wohl-Ziegler reaction.
Detailed Methodology
Safety Warning: This product and its precursors are potent lachrymators and skin irritants. All operations must be conducted in a properly functioning fume hood.
Reagents:
-
Precursor: 3-Bromo-2-methylbenzo[b]furan (1.0 equiv)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv) – Must be recrystallized from water if yellow/brown.
-
Initiator: Azobisisobutyronitrile (AIBN) (0.05 equiv) or Benzoyl Peroxide.
-
Solvent: Carbon Tetrachloride (
) or Chlorobenzene (Greener alternative).
Procedure:
-
Dissolution: In a dry round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-2-methylbenzo[b]furan in anhydrous solvent (0.1 M concentration).
-
Addition: Add NBS and AIBN in a single portion.
-
Activation: Heat the mixture to reflux. If using
, a 500W halogen lamp can be used to photo-initiate the reaction if chemical initiation is slow. -
Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The starting material spot (
) will disappear, replaced by a slightly more polar product spot. Reaction time is typically 2–4 hours. -
Workup: Cool to
to precipitate succinimide. Filter off the solids.[1] -
Purification: Concentrate the filtrate in vacuo. The residue is often a yellow oil that solidifies upon standing. Recrystallize from Hexane/Ethanol or purify via rapid silica gel chromatography (100% Hexanes
5% EtOAc/Hexanes).
Yield Expectation: 75–85%.
Analytical Fingerprint (Predicted)
Since specific spectral data for this intermediate can be elusive in aggregated databases, the following predicted values are based on substituent effects on the benzofuran core.
| Spectroscopy | Signal | Assignment | Notes |
| Characteristic benzylic singlet. | |||
| Ar-H (C5, C6) | Overlapping multiplets. | ||
| Ar-H (C7) | |||
| Ar-H (C4) | Deshielded by C3-Br proximity. | ||
| Upfield due to heavy atom effect. | |||
| C3-Br | Carbon bearing the halogen. | ||
| C2 | Quaternary carbon. | ||
| Mass Spec | Isotope Pattern | Distinct 1:2:1 triplet pattern due to two Bromine atoms ( |
Reactivity Profile & Applications
The strategic value of 3-Bromo-2-(bromomethyl)benzo[b]furan lies in its ability to serve as a divergent branch point in synthesis.
Divergent Pathways (DOT Visualization)
Figure 2: Orthogonal reactivity modes of the scaffold.
Mechanistic Insights
-
Selective
Attack (Path 1): The C2-bromomethyl group is significantly more reactive than the C3-aryl bromide. Nucleophilic substitution with secondary amines (e.g., morpholine, piperazine) or thiols occurs rapidly at room temperature.-
Critical Control: Avoid strong bases (e.g.,
, ) if the nucleophile is bulky, as elimination to the exocyclic methide is a competing side reaction, though less favored due to the formation of a strained allene-like transition state.
-
-
Palladium Cross-Coupling (Path 2): The C3-Br bond is sterically hindered by the C2-substituent. High-activity catalysts (e.g.,
, S-Phos Pd G2) are often required.-
Sequence Strategy: It is generally recommended to perform the
substitution at C2 before the Pd-coupling at C3. The C2-bromomethyl group is unstable under the elevated temperatures and basic conditions typical of Suzuki couplings (susceptible to hydrolysis or polymerization).
-
References & Grounding
-
Precursor Synthesis & Properties:
-
Benzofuran, 3-bromo-2-methyl- (CAS 58863-48-2). PubChem Compound Summary. National Center for Biotechnology Information.[2]
-
-
General Protocol for Benzylic Bromination of Benzofurans:
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives. MDPI, Molecules, 2022. (Discusses NBS bromination of methyl-benzofurans).
-
-
Reactivity of 3-Bromobenzofurans:
-
Benzo[b]thiophenes and benzo[b]furans: reactions and synthesis.[3] Taylor & Francis. (Detailed analysis of electrophilic substitution and metal-halogen exchange at C3).
-
-
Mechanistic Validation (NBS Selectivity):
Sources
Strategic Functionalization of the Benzofuran Scaffold: 3-Bromo-2-methylbenzofuran vs. 3-Bromo-2-bromomethylbenzofuran
Executive Summary
The benzofuran scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous anti-arrhythmic (e.g., Amiodarone), anti-neoplastic, and anti-Alzheimer's agents. This technical guide analyzes two critical synthetic intermediates: 3-bromo-2-methylbenzofuran (BMBF) and 3-bromo-2-bromomethylbenzofuran (BBMBF) .
While structurally similar, these two compounds represent a bifurcation point in synthetic strategy. BMBF serves as a stable, C3-activated platform for metal-catalyzed cross-coupling, whereas BBMBF acts as a highly reactive "dual warhead," offering both an electrophilic alkyl handle (C2-bromomethyl) and an aryl halide (C3-bromo) for sequential functionalization.
Comparative Technical Analysis
| Feature | 3-Bromo-2-methylbenzofuran (BMBF) | 3-Bromo-2-bromomethylbenzofuran (BBMBF) |
| Molecular Formula | C₉H₇BrO | C₉H₆Br₂O |
| Molecular Weight | 211.06 g/mol | 289.95 g/mol |
| Primary Reactivity | C3-Electrophile: Palladium-catalyzed cross-coupling (Suzuki, Heck). | Dual Electrophile: C2-Alkylating agent (S_N2) AND C3-Aryl halide. |
| Stability | High. Stable to air and moisture under ambient conditions. | Moderate. Sensitive to moisture (hydrolysis to alcohol) and light. |
| Handling Hazard | Irritant (Skin/Eye).[1][2][3][4] Standard aryl halide precautions. | Lachrymator. Potent alkylating agent. Requires strict containment.[2] |
| Synthetic Role | Precursor/Scaffold: Used to install aryl groups at C3 while keeping C2 "masked" as methyl. | Linker/Intermediate: Used to couple the benzofuran core to amines, thiols, or phenols via the C2 side chain. |
Part 1: Synthetic Pathways and Causality
The transition from the methyl precursor to the bromomethyl derivative must be controlled to prevent over-bromination or ring degradation. The recommended synthetic route employs a stepwise approach: Electrophilic Aromatic Substitution (SEAr) followed by Radical Substitution (SR) .
The "Why" Behind the Protocol
-
Order of Operations: It is critical to introduce the C3-bromine before brominating the methyl group.
-
Reasoning: The C3 position in 2-methylbenzofuran is highly nucleophilic. If one attempts radical bromination (NBS/AIBN) on 2-methylbenzofuran first, competing electrophilic bromination at C3 will occur, leading to mixtures.
-
Benefit: Brominating C3 first deactivates the ring slightly, ensuring that the subsequent radical reaction targets only the methyl group.
-
-
Choice of Reagents:
-
NBS (N-Bromosuccinimide): Used for both steps but under different conditions. In polar media (no initiator), it acts as a source of electrophilic Br⁺. In non-polar media (with initiator), it provides a low concentration of Br• radicals, preventing side reactions.
-
Reaction Pathway Diagram[5][6]
Figure 1: Stepwise synthesis ensures regioselectivity, blocking the active C3 position before functionalizing the C2-methyl group.
Part 2: Detailed Experimental Protocols
Protocol A: Synthesis of 3-Bromo-2-methylbenzofuran (BMBF)
Target: Electrophilic bromination at C3.
Reagents:
-
2-Methylbenzofuran (1.0 eq)
-
Bromine (Br₂) (1.05 eq) OR N-Bromosuccinimide (NBS) (1.1 eq)
-
Solvent: Glacial Acetic Acid (for Br₂) or Acetonitrile (for NBS)
-
Temperature: 0°C to Room Temperature (RT)
Methodology:
-
Dissolution: Dissolve 2-methylbenzofuran in glacial acetic acid in a round-bottom flask equipped with a stir bar.
-
Addition: Add bromine dropwise at 0°C to control the exotherm. The solution will turn dark orange.
-
Reaction: Allow to warm to RT and stir for 1-2 hours. Monitor by TLC (Hexane/EtOAc 9:1). The C3 position is highly reactive; the reaction is usually fast.
-
Quench: Pour the mixture into ice water. The product usually precipitates as a solid.
-
Workup: Filter the solid or extract with Dichloromethane (DCM). Wash organic layer with saturated NaHCO₃ (to remove acid) and sodium thiosulfate (to remove excess bromine).
-
Purification: Recrystallization from ethanol or column chromatography (Silica, Hexane).
Validation Check:
-
¹H NMR: Look for the disappearance of the C3-H singlet (typically around δ 6.3-6.5 ppm). The methyl singlet at C2 (δ 2.4-2.5 ppm) should remain intact.
Protocol B: Synthesis of 3-Bromo-2-bromomethylbenzofuran (BBMBF)
Target: Radical bromination of the methyl group (Wohl-Ziegler Reaction).
Reagents:
-
3-Bromo-2-methylbenzofuran (Product of Protocol A) (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (0.05 eq)
-
Solvent: CCl₄ (traditional) or Benzotrifluoride (green alternative)
-
Conditions: Reflux under Nitrogen/Argon
Methodology:
-
Setup: In a dry flask, dissolve 3-bromo-2-methylbenzofuran in the anhydrous solvent.
-
Reagent Addition: Add NBS and the radical initiator (AIBN).
-
Initiation: Heat the mixture to reflux. A visible color change (often turning pale yellow/orange) or the appearance of succinimide floating on the surface indicates reaction progress.
-
Duration: Reflux for 2-4 hours. Critical: Do not over-run, as dibromination of the methyl group (forming the gem-dibromide) can occur.
-
Workup: Cool to RT. Filter off the solid succinimide byproduct.
-
Isolation: Evaporate the solvent under reduced pressure.
-
Purification: The product is often used crude for the next step due to instability. If purification is needed, rapid column chromatography (neutral alumina or silica) is used, but minimize exposure to silica as it can be acidic.
Validation Check:
-
¹H NMR: The methyl singlet (δ 2.4 ppm) disappears and is replaced by a methylene singlet (-CH₂Br) shifted downfield (approx δ 4.5-4.7 ppm).
Part 3: Applications in Drug Discovery
The "Dual Warhead" Strategy
BBMBF is particularly valuable because it allows for orthogonal functionalization.
-
Step 1 (S_N2): React the bromomethyl group with a nucleophile (amine, thiol). This reaction proceeds at RT and leaves the C3-Br intact.
-
Step 2 (Cross-Coupling): Use the C3-Br for a Suzuki or Sonogashira coupling to attach an aryl ring.
Case Study: Anti-Cancer Agents
Recent studies utilize this scaffold to synthesize derivatives active against leukemia (K562, MOLT-4 cell lines). The bromomethyl group is often reacted with piperazine or morpholine derivatives to improve solubility and bioavailability, while the benzofuran core intercalates with DNA or inhibits tubulin polymerization.
Workflow Diagram: Drug Synthesis
Figure 2: Orthogonal functionalization strategy utilizing the reactivity difference between alkyl and aryl halides.
Safety & Handling[2]
3-Bromo-2-methylbenzofuran
-
Hazards: Skin and eye irritant.[1][2][3][4] Harmful if swallowed.[1][2][3][4]
-
Storage: Store in a cool, dry place. Stable for months.
3-Bromo-2-bromomethylbenzofuran
-
Hazards: Lachrymator (Tear Gas Effect). The bromomethyl group reacts with moisture in mucous membranes to release HBr.
-
Handling:
-
Must be handled in a functioning fume hood.
-
Double-glove (Nitrile) is recommended.
-
Clean all glassware with a dilute NaOH solution to quench any residue before removing from the hood.
-
-
Storage: Moisture sensitive. Store under inert gas (Argon) at 4°C.
References
-
BenchChem. Scale-up Synthesis of 2-Bromo-3-methylbenzofuran Derivatives. (Note: Discusses isomeric synthesis relevant to methodology). Link
-
PubChem. 3-Bromo-2-methyl-1-benzofuran Compound Summary. National Library of Medicine. Link
-
Kossakowski, J., et al. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 2024.[5] (Describes NBS bromination to bromomethyl derivatives). Link
-
Al-Sanea, M. M., et al. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 2020. Link
-
Fluorochem. Product Safety Data Sheet: 3-Bromo-2-methylbenzofuran.Link
Sources
- 1. 3-Bromo-2-methylfuran | C5H5BrO | CID 641484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 7-Bromo-2-methyl-1-benzofuran | C9H7BrO | CID 12264721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7-Bromo-2-methyl-1-benzofuran | C9H7BrO | CID 12264721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Guide: Solubility Profiling & Process Engineering for 3-Bromo-2-(bromomethyl)-1-benzofuran
Executive Summary
3-Bromo-2-(bromomethyl)-1-benzofuran (CAS 447402-12-2) is a critical halogenated heterocyclic intermediate, primarily utilized in the synthesis of bioactive benzofuran derivatives, including anti-arrhythmic agents (e.g., Amiodarone analogues) and novel anti-tumor candidates. Its dual-functionality—possessing both an aryl bromide at C3 and an alkyl bromide at the C2-methyl position—makes it a versatile electrophile for palladium-catalyzed cross-couplings and nucleophilic substitutions.
Despite its synthetic utility, specific thermodynamic solubility data (mole fraction vs. temperature) is often absent from standard databases. This guide addresses that gap by providing a structural solubility profile , a validated experimental protocol for determining precise solubility curves, and process engineering strategies for purification and reaction solvent selection.
Physicochemical Profile
Understanding the molecular properties is the first step in predicting solubility behavior. The presence of two bromine atoms significantly increases lipophilicity and density compared to the parent benzofuran.
| Property | Data | Source/Predictive Model |
| Chemical Name | This compound | IUPAC |
| CAS Number | 447402-12-2 | [1][2] |
| Molecular Formula | C₉H₆Br₂O | - |
| Molecular Weight | 289.95 g/mol | [2] |
| Physical State | Solid (White to pale yellow crystalline powder) | Observed in analogs [3] |
| Melting Point | ~98–105 °C (Estimated from analogs) | [3] |
| Predicted LogP | 3.8 – 4.2 | High Lipophilicity |
| H-Bond Donors | 0 | Aprotic |
| H-Bond Acceptors | 1 (Furan oxygen) | Weak Acceptor |
Solubility Data & Solvent Compatibility
Qualitative Solubility Profile
Based on the "Like Dissolves Like" principle and structural analogy to 3-bromo-2-methylbenzofuran and ethyl 3-(bromomethyl)benzofuran-2-carboxylate, the following solubility profile is established for process design.
| Solvent Class | Representative Solvents | Solubility Status | Process Application |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High | Reaction medium; Extraction |
| Aromatic Hydrocarbons | Toluene, Chlorobenzene | High | Reaction medium (Reflux) |
| Polar Aprotic | THF, Ethyl Acetate, Acetone | Moderate to High | Synthesis; Intermediate solvency |
| Polar Aprotic (High BP) | DMSO, DMF, Acetonitrile | Moderate | Nucleophilic substitution reactions |
| Polar Protic (Alcohols) | Methanol, Ethanol, Isopropanol | Low (Cold) / High (Hot) | Recrystallization (Anti-solvent) |
| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | Very Low | Anti-solvent for precipitation |
| Aqueous | Water, Buffers (pH 1-14) | Insoluble | Washing (removes inorganic salts) |
Critical Insight: The compound is prone to hydrolysis or solvolysis at the bromomethyl position in hot protic solvents (like methanol) if acidic/basic catalysts are present. Neutral conditions are recommended for recrystallization.
Thermodynamic Solubility Models
For researchers generating their own data, the temperature dependence of the mole fraction solubility (
Where:
- is the mole fraction solubility.
- is the absolute temperature (K).
- are empirical model parameters derived from experimental data.
Experimental Methodologies
Since exact literature values are sparse, the following Self-Validating Protocols must be used to generate regulatory-grade solubility data.
Protocol A: Isothermal Saturation (Shake-Flask Method)
Best for: Generating thermodynamic equilibrium data.
-
Preparation: Add excess solid this compound to 10 mL of the target solvent in a jacketed glass vessel.
-
Equilibration: Stir magnetically at a fixed temperature (e.g., 298.15 K) for 24–48 hours.
-
Validation: Ensure solid phase is always present.
-
-
Sampling: Stop stirring and allow phases to separate for 2 hours.
-
Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to avoid temperature drops that cause precipitation.
-
Quantification: Dilute the filtrate and analyze via HPLC (UV detection at 254 nm).
-
Calculation:
-
Protocol B: Dynamic Laser Monitoring
Best for: Determining Metastable Zone Width (MSZW) for crystallization.
-
Setup: Place a mixture of known concentration in a reactor with a turbidity probe.
-
Heating: Heat at 1 K/min until the solution becomes clear (Dissolution Temperature,
). -
Cooling: Cool at 1 K/min until turbidity is detected (Nucleation Temperature,
). -
Analysis: The difference (
) defines the MSZW, critical for controlling crystal size distribution.
Process Engineering & Visualization
Solubility Determination Workflow
The following diagram outlines the decision logic for characterizing the solubility of this intermediate.
Caption: Logical workflow for categorizing solvents and determining thermodynamic solubility parameters.
Solvent Selection Decision Tree
For process chemists scaling up synthesis involving CAS 447402-12-2.
Caption: Strategic decision tree for selecting solvents based on the intended chemical operation.
References
-
MDPI. (2018). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies. (Providing analog data for bromomethyl benzofurans). Retrieved from [Link]
-
PubChem. (2025).[1] Compound Summary: 3-Bromo-1-benzofuran (Structural Analog). Retrieved from [Link]
Sources
Technical Guide: Benzofuran-Based Bis-Electrophile Intermediates
Design, Synthesis, and Application in Fused Heterocycle Construction
Executive Summary
The Strategic Value of Benzofuran Bis-Electrophiles In modern medicinal chemistry and materials science, the benzofuran scaffold is a "privileged structure," ubiquitous in natural products (e.g., egonol, ailanthoidol) and pharmaceuticals (e.g., Amiodarone, Saprisartan). However, the frontier of innovation lies not just in the benzofuran core itself, but in utilizing 2,3-functionalized benzofurans as bis-electrophilic synthons .
These intermediates possess two distinct electrophilic sites—typically at the C2 and C3 positions or their immediate substituents. This unique electronic architecture allows them to react with binucleophiles (e.g., diamines, amidines, dinucleophilic carbanions) in cascade annulation reactions. The result is the rapid, regioselective construction of complex tricyclic systems like benzofuro[2,3-d]pyrimidines and benzofuro[2,3-c]pyridines , which are high-value targets for anticancer therapeutics and organic light-emitting diodes (OLEDs).
This guide provides a technical deep-dive into the design principles, mechanistic logic, and bench-ready protocols for deploying benzofuran bis-electrophiles.
Structural Classes & Reactivity Profiles
To effectively utilize benzofuran bis-electrophiles, one must categorize them by the relative distance of their electrophilic centers. This dictates the size of the ring formed during annulation.
Class A: 1,2-Bis-Electrophiles (The C2-C3 Vicinal Core)
These molecules bear electrophilic groups directly attached to the C2 and C3 positions of the furan ring.
-
Examples: 2,3-Diformylbenzofuran, 2-cyano-3-benzofurancarboxylates, 2,3-diacylbenzofurans.
-
Reactivity: Reacts with 1,2-binucleophiles (e.g., hydrazine, hydroxylamine) to form 6-membered fused rings (pyridazines, oxazines).
Class B: 1,3-Bis-Electrophiles (The Extended Conjugate)
These involve an electrophile on the ring and another on a side chain, or a 1,3-dicarbonyl equivalent spanning the C2/C3 positions.
-
Examples: Ethyl 2-(2-benzoylbenzofuran-3-yl)acetate, 3-acyl-2-(bromoacetyl)benzofuran.
-
Reactivity: Reacts with 1,1-binucleophiles (e.g., ammonia, primary amines) to form pyridine or pyrrole fused systems.
Visualization: The Bis-Electrophile Concept
The following diagram illustrates the structural logic and reactive sites of these intermediates.
Figure 1: Structural classification of benzofuran bis-electrophiles and their divergent synthetic pathways.
Mechanistic Pathways: The Annulation Cascade
Understanding the order of events is critical for troubleshooting. In a typical reaction between a benzofuran 1,3-bis-electrophile (e.g., a keto-ester) and a nitrogen nucleophile, the reaction proceeds via a Condensation-Cyclization-Aromatization sequence.
The Mechanism (Step-by-Step)
-
Nucleophilic Attack 1: The nitrogen source (e.g., ammonia) attacks the more reactive electrophile (typically the ketone at C2/C3) to form an imine/enamine intermediate.
-
Tautomerization: Isomerization to the enamine facilitates the spatial arrangement required for cyclization.
-
Nucleophilic Attack 2 (Intramolecular): The enamine nitrogen attacks the second electrophile (the ester carbonyl).
-
Elimination/Aromatization: Loss of a leaving group (water or alcohol) drives the formation of the stable, fused aromatic pyridine ring.
Figure 2: Mechanistic cascade for the synthesis of benzofuro[2,3-c]pyridines.
Master Protocol: Synthesis of Benzofuro[2,3-c]pyridin-3-ols
Based on the 2025 methodology by Patel et al. [1]
This protocol demonstrates the use of ethyl 2-(2-benzoylbenzofuran-3-yl)acetate as a Class B bis-electrophile. This is a metal-free, high-yield synthesis ideal for generating fluorescent scaffolds or kinase inhibitor precursors.
Materials
-
Substrate: Ethyl 2-(2-benzoylbenzofuran-3-yl)acetate (1.0 equiv, 0.3 mmol)
-
Reagent: Ammonium acetate (
) (5.0 equiv) -
Solvent: Glacial Acetic Acid (AcOH)
-
Equipment: Round-bottom flask, reflux condenser, oil bath.
Step-by-Step Methodology
| Step | Action | Technical Note / Causality |
| 1 | Dissolution | Dissolve 0.3 mmol of the benzofuran substrate in 4–5 mL of glacial acetic acid. |
| 2 | Reagent Addition | Add 5.0 equivalents of |
| 3 | Reflux | Heat the mixture to reflux (approx. 118°C) for 6–12 hours. |
| 4 | Monitoring | Monitor via TLC (30% EtOAc/Hexane). Look for the disappearance of the starting material spot and the appearance of a highly fluorescent spot (blue/green under UV). |
| 5 | Work-up | Cool to room temperature. Pour the reaction mixture into crushed ice/water (20 mL). |
| 6 | Purification | Filter the solid precipitate. Wash with cold water. Recrystallize from hot ethanol if necessary. |
Expected Yield: 75–92% Characterization:
-
1H NMR: Look for the disappearance of the ethyl ester protons and the appearance of the pyridyl proton/OH signal.
-
Appearance: Yellow to orange solid, often fluorescent.
Applications in Drug Discovery & Materials
Medicinal Chemistry: The Isostere Strategy
The benzofuro[2,3-c]pyridine scaffold serves as a bioisostere for carbolines and other fused tricycles.
-
Anticancer: These derivatives act as intercalating agents or Topoisomerase inhibitors due to their planar, aromatic structure which mimics DNA base pairs [2].
-
Anti-inflammatory: Benzofuran-heterocycle hybrids have shown potent inhibition of the NF-κB and MAPK signaling pathways, reducing NO generation in macrophage assays [3].[1]
Material Science: OLED Emitters
The rigid, planar structure of fused benzofurans reduces non-radiative decay, leading to high quantum yields.
-
Tunability: By modifying the electrophile (e.g., changing the benzoyl group to a naphthoyl group in the protocol above), the emission wavelength can be shifted from blue to green.
-
Performance: Recent studies indicate these scaffolds exhibit high photoluminescent quantum yields (PLQY up to 91% in DMSO) [1].
References
-
Patel, R. et al. (2025). Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. RSC Advances.
-
Miao, Y. et al. (2019).[2] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Journal of Medicinal Chemistry.
-
Wang, B. et al. (2022). Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. Molecules.
-
Lutz, M. et al. (2022). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. The Journal of Organic Chemistry.
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- 1. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 3-Bromo-2-(bromomethyl)-1-benzofuran
A Dual-Electrophile Scaffold for Medicinal Chemistry[1]
Executive Summary
3-Bromo-2-(bromomethyl)-1-benzofuran (CAS 447402-12-2) is a high-value heterocyclic intermediate used primarily in the synthesis of complex pharmaceutical agents.[1] Its structural uniqueness lies in its dual-electrophilic nature : it possesses a highly reactive allylic-like bromide at the C2-methyl position and a stable aromatic bromide at the C3 position.[1]
This "linchpin" architecture allows researchers to sequentially functionalize the molecule—first via nucleophilic substitution (
Chemical Identity & Properties
While the parent scaffold, 3-bromo-2-methylbenzofuran , is indexed under PubChem CID 11514006 , the specific 2-bromomethyl derivative is chemically distinct.[1]
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 447402-12-2 |
| Parent Scaffold CID | (3-Bromo-2-methylbenzofuran) |
| Molecular Formula | |
| Molecular Weight | 289.95 g/mol |
| Physical State | Off-white to pale yellow solid (typically) |
| Solubility | Soluble in |
| Stability | Moisture sensitive (allylic bromide); store under inert gas at -20°C. |
Synthetic Pathway: Wohl-Ziegler Bromination[1]
The most reliable route to this compound is the radical bromination of the commercially available precursor, 3-bromo-2-methylbenzofuran.[1] This reaction utilizes N-Bromosuccinimide (NBS) and a radical initiator.[1]
Mechanism of Action
The reaction proceeds via a free-radical chain mechanism:[1]
-
Initiation: Thermal decomposition of AIBN or Benzoyl Peroxide generates radicals.[1]
-
Propagation: The radical abstracts a hydrogen atom from the C2-methyl group, forming a resonance-stabilized benzylic-type radical.[1] This radical reacts with
(generated in situ from NBS) to form the product.[1] -
Selectivity: The C3-bromo substituent blocks electrophilic aromatic substitution, ensuring reaction occurs exclusively at the methyl group.[1]
Synthesis Workflow Diagram
Figure 1: Radical bromination pathway transforming the methyl precursor into the bromomethyl target.[1]
Experimental Protocol
Objective: Synthesis of this compound on a 10 mmol scale.
Safety Warning: This reaction generates alkyl bromides (lachrymators) and should be performed in a well-ventilated fume hood.[1] NBS is an irritant.
Materials
-
Substrate: 3-Bromo-2-methylbenzofuran (2.11 g, 10 mmol)
-
Reagent: N-Bromosuccinimide (NBS) (1.96 g, 11 mmol) - Recrystallize from water if yellow/degraded.[1]
-
Initiator: AIBN (Azobisisobutyronitrile) (82 mg, 0.5 mmol)[1]
-
Solvent: Carbon Tetrachloride (
) or Chlorobenzene ( ) (50 mL) - Anhydrous.[1]
Step-by-Step Methodology
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flame-dry the apparatus under nitrogen flow.
-
Dissolution: Add the substrate and solvent (
or ).[1] Stir until dissolved. -
Reagent Addition: Add NBS and AIBN in a single portion.
-
Reaction: Heat the mixture to reflux (77°C for
, 132°C for ).-
Visual Cue: The dense NBS solid will float.[1] As the reaction proceeds, it converts to succinimide, which floats on the surface (in
) or precipitates.
-
-
Monitoring: Monitor by TLC (Hexanes/EtOAc 9:1). The starting material (
) should disappear, replaced by a slightly more polar spot ( ).[1] -
Workup:
-
Purification: The crude residue is often pure enough for immediate use.[1] If necessary, purify via rapid column chromatography (Silica gel, 100% Hexanes to 5% EtOAc/Hexanes) or recrystallization from Hexanes.
Reactivity Profile & Applications
The power of this scaffold lies in its ability to undergo orthogonal reactions.[1]
Site A: The Bromomethyl Group (C2-Sidechain) [1]
-
Reactivity: High susceptibility to Nucleophilic Substitution (
).[1] -
Nucleophiles: Primary/secondary amines, thiols, azides, and alkoxides.
-
Application: Introduction of solubilizing groups (e.g., morpholine, piperazine) or linkers.
Site B: The Bromo Group (C3-Aromatic) [1]
-
Reactivity: Stable to non-metal conditions; reactive in Palladium-catalyzed cross-coupling.[1]
-
Reactions: Suzuki-Miyaura (aryl boronic acids), Sonogashira (alkynes), Buchwald-Hartwig (amines).[1]
-
Application: Extension of the aromatic core to build biaryl pharmacophores.[1]
Divergent Synthesis Diagram
Figure 2: Orthogonal reactivity allowing sequential modification. Path A is preferred as the first step.
References
-
BenchChem. Scale-up Synthesis of 2-Bromo-3-methylbenzofuran Derivatives. (Protocol for parent scaffold bromination). Retrieved from
-
PubChem. 3-Bromo-2-methyl-1-benzofuran (CID 11514006).[1] National Library of Medicine.[1] Retrieved from [1]
-
CymitQuimica. Benzofurane, 3-bromo-2-(bromomethyl)- (CAS 447402-12-2).[1] Product Catalog. Retrieved from [1]
-
Master Organic Chemistry. N-Bromosuccinimide (NBS) as a Reagent in Organic Chemistry. (Mechanistic grounding for Wohl-Ziegler reaction). Retrieved from
Sources
- 1. 9-(2',2'-Dimethylpropanoilhydrazono)-3,6-dichloro-2,7-bis-[2-(diethylamino)-ethoxy]fluorene | C30H42Cl2N4O3 | CID 590814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(4-Bromophenyl)-1-benzofuran-2-carboxamide | C15H10BrNO2 | CID 151779066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Norbornane-2-carbonitrile | C8H11N | CID 102231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Suzuki Coupling of 3-Bromo-2-Substituted Benzofurans
Introduction: The Strategic Importance of Benzofuran Diversification
The benzofuran motif is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3] The ability to efficiently synthesize and diversify 2,3-disubstituted benzofurans is therefore of paramount importance for the generation of novel molecular entities with therapeutic potential. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, prized for its mild conditions and exceptional tolerance of various functional groups.[4][5][6]
This guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura coupling of 3-bromo-2-substituted benzofurans. As a Senior Application Scientist, this document is structured to provide not just a set of instructions, but a deeper understanding of the critical parameters that govern the success of this transformation, empowering researchers to optimize conditions for their specific substrates and research goals.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework
A thorough understanding of the reaction mechanism is fundamental to rational experimental design and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5][7]
-
Oxidative Addition: The cycle begins with the oxidative addition of the 3-bromo-2-substituted benzofuran to a low-valent Palladium(0) species. This step forms a Pd(II) intermediate and is often the rate-determining step of the overall reaction.[4][8] The electron density and steric environment of the benzofuran substrate can influence the rate of this step.
-
Transmetalation: In this crucial step, the organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the Pd(II) complex. This process requires the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species, facilitating the transfer.[9][10]
-
Reductive Elimination: The final step involves the reductive elimination of the newly formed C-C bond from the Pd(II) complex, yielding the desired 3-aryl-2-substituted benzofuran and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Parameters for a Successful Coupling Reaction
The success of the Suzuki coupling of 3-bromo-2-substituted benzofurans hinges on the careful selection of several key parameters. The interplay between the catalyst, ligand, base, and solvent is critical for achieving high yields and purity.
Palladium Catalyst and Ligand System
The choice of the palladium source and the associated ligand is arguably the most critical factor. The ligand stabilizes the palladium center, influences its reactivity, and can significantly enhance the rates of oxidative addition and reductive elimination.[5][8]
-
Palladium Precursors: Common choices include Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(dppf).[3] Pd(PPh₃)₄ can often be used directly, while others like Pd(OAc)₂ and Pd₂(dba)₃ require an external phosphine ligand to form the active Pd(0) species in situ.
-
Phosphine Ligands: For heteroaryl bromides like 3-bromobenzofurans, bulky and electron-rich phosphine ligands are often superior.[4][5]
-
Triphenylphosphine (PPh₃): A standard, cost-effective ligand, but may require higher temperatures and catalyst loadings for challenging substrates.
-
Buchwald-type Biarylphosphines (e.g., SPhos, XPhos): These ligands are highly effective for coupling heteroaryl halides, often allowing for lower catalyst loadings and milder reaction conditions.[11] Their bulkiness promotes reductive elimination, while their electron-donating nature facilitates oxidative addition.[11][12]
-
N-Heterocyclic Carbenes (NHCs): In some cases, NHC ligands can offer superior stability and reactivity compared to phosphines.[5]
-
The Role of the Base
The base is essential for the transmetalation step, where it activates the boronic acid.[9][10] The choice of base can dramatically affect the reaction rate and yield, and its selection should be tailored to the specific substrates and solvent system.
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are the most commonly used bases, offering a good balance of reactivity and functional group tolerance.[9][13] Cesium carbonate is more soluble in organic solvents and can be more effective for less reactive substrates.
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective in many Suzuki couplings, especially with hindered substrates.[9][11]
-
Fluorides (KF, CsF): Can be useful, particularly when dealing with substrates that are sensitive to stronger bases.[9][13]
Solvent Selection
The solvent plays a crucial role in solubilizing the reagents and catalyst, and can influence the reaction mechanism and rate.[14][15][16] A mixture of an organic solvent and water is frequently employed to dissolve both the organic substrates and the inorganic base.[8]
-
Ethers (Dioxane, THF): These are excellent solvents for Suzuki couplings, providing good solubility for a wide range of substrates.[8]
-
Aromatic Hydrocarbons (Toluene): Often used for higher temperature reactions.
-
Alcohols (Ethanol, Methanol): Can be effective, particularly in combination with water.[17]
-
Amides (DMF, DMAc): Polar aprotic solvents that can be beneficial in certain cases, but may lead to side reactions at high temperatures.[18]
The polarity of the solvent can sometimes influence the selectivity of the reaction, especially in substrates with multiple reactive sites.[18][19]
General Protocol for Suzuki Coupling of a 3-Bromo-2-Substituted Benzofuran
This protocol provides a robust starting point for the Suzuki coupling of a generic 3-bromo-2-substituted benzofuran with an arylboronic acid. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.
Diagram: Experimental Workflow
Caption: General experimental workflow for the Suzuki coupling reaction.
Materials:
-
3-Bromo-2-substituted benzofuran (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane/Water 4:1, 0.1-0.2 M)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 3-bromo-2-substituted benzofuran (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 3-aryl-2-substituted benzofuran.
Summary of Reaction Conditions from Literature
The following table summarizes representative conditions for the Suzuki coupling of various substituted benzofurans, highlighting the versatility of this methodology.
| Entry | Benzofuran Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-(4-Bromophenyl)benzofuran | 4-Methoxyphenylboronic acid | Pd(II) complex[1] (3) | - | K₂CO₃ (2) | EtOH/H₂O (1:1) | 80 | 97 | [1] |
| 2 | Methyl 6-bromo-1H-indene-2-carboxylate | Aryl boronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | Good | [20] |
| 3 | Heteroaryl Bromide | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | Biarylphosphine (3) | KF (3) | Dioxane | 110 | 63-91 | [21] |
| 4 | ortho-Bromoaniline derivative | Benzylboronic ester | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (10:1) | 90 | >95 | [6] |
Note: The yields and conditions are highly dependent on the specific substrates used.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Inappropriate base or solvent- Low reaction temperature | - Use a fresh batch of catalyst or a pre-catalyst/ligand system.- Ensure thorough degassing of solvents and reaction mixture.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents.- Increase the reaction temperature. |
| Formation of Homocoupled Byproducts | - Decomposition of the boronic acid- Oxygen contamination | - Use a slight excess (1.1-1.2 equiv) of the boronic acid.- Maintain a strict inert atmosphere throughout the reaction. |
| Protodeborylation of Boronic Acid | - Presence of protic sources- Prolonged reaction times at high temperatures | - Use anhydrous solvents.- Monitor the reaction closely and stop it once the starting material is consumed. |
| Difficulty in Product Purification | - Similar polarity of product and starting materials/byproducts | - Optimize the reaction to drive it to completion.- Try different solvent systems for column chromatography. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable tool for the synthesis of 3-aryl-2-substituted benzofurans. By carefully considering the interplay of the palladium catalyst, ligand, base, and solvent, researchers can effectively synthesize a diverse range of benzofuran derivatives. The protocols and guidelines presented in this document serve as a solid foundation for developing and optimizing these crucial transformations in the pursuit of novel chemical entities for drug discovery and development.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Powers, D. C., & Uyeda, C. (2017). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 7(8), 5434-5438. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]
-
The Organic Chemistry Tutor. (2021, February 13). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama [Video]. YouTube. [Link]
-
Yaman, T., & Harvey, J. N. (2019). Suzuki–Miyaura coupling revisited: an integrated computational study. Catalysis Science & Technology, 9(13), 3434-3447. [Link]
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]
-
ResearchGate. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Proutiere, F., & Schoenebeck, F. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Angewandte Chemie International Edition, 50(34), 7792-7796. [Link]
-
Zou, G., & Reddy, K. S. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3969-3974. [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]
-
Pintér, Á., Beller, M., & Sentandreu, R. (2015). Influence of the Base on Pd@MIL-101-NH2 (Cr) as Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 21(30), 10732-10738. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]
-
Jones, C. M., Miller, A. K., & Dempsey, J. L. (2025). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. Inorganic Chemistry, 64(1), 1-13. [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a. [Link]
-
Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society, 131(35), 12534-12535. [Link]
-
Li, J., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2485. [Link]
-
Sharma, S., & Kumar, A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(18), 4848-4873. [Link]
-
Khan, L., & Zubair, M. (2025). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Pakistan Journal of Pharmaceutical Sciences, 38(5), 1516-1527. [Link]
-
ResearchGate. (n.d.). Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids a. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-arylbenzofurans 3 via the coupling of 1 with 2. a. [Link]
-
Ielo, L., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2327. [Link]
-
Journal of Synthetic Chemistry. (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. [Link]
-
NRO Chemistry. (2021, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
Andrews, K. G., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28247-28252. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]
-
Cardiff University. (2024). Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. [Link]
-
G. A. Molander Research Group. (2019). Suzuki–Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (PyFluor) with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 17(35), 8113-8118. [Link]
-
So, C. M., Lau, C. P., Chan, A. S. C., & Kwong, F. Y. (2008). Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. The Journal of Organic Chemistry, 73(19), 7731-7734. [Link]
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- 13. Influence of the Base on Pd@MIL-101-NH2 (Cr) as Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction [pubmed.ncbi.nlm.nih.gov]
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Synthesis of 3-substituted benzofuran derivatives using Pd-catalysis
<-4> <0> Application Note: Palladium-Catalyzed Synthesis of 3-Substituted Benzofuran Derivatives
Abstract: This guide provides researchers, scientists, and drug development professionals with a detailed overview of palladium-catalyzed methodologies for the synthesis of 3-substituted benzofurans. The benzofuran scaffold is a privileged core in medicinal chemistry, and palladium catalysis offers a versatile and efficient toolkit for its construction. This document covers key strategies including Sonogashira coupling/cyclization, intramolecular Heck reactions, and C-H activation, explaining the mechanistic rationale behind protocol choices and providing actionable, step-by-step procedures.
Introduction: The Significance of the Benzofuran Scaffold
Benzofuran derivatives are a cornerstone of medicinal chemistry and materials science, present in numerous natural products and approved pharmaceuticals.[1][2] Their broad range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties, makes them highly attractive targets for drug discovery programs.[2] Traditional synthetic methods often require harsh conditions or multi-step sequences. Palladium-catalyzed cross-coupling and cyclization reactions have emerged as powerful alternatives, enabling the efficient and modular construction of complex benzofuran cores under milder conditions with excellent functional group tolerance.[3]
This application note details three primary palladium-catalyzed strategies for accessing 3-substituted benzofurans, providing both theoretical grounding and practical protocols for laboratory implementation.
Strategic Overview: Pd-Catalyzed Pathways to Benzofurans
Palladium's ability to cycle between Pd(0) and Pd(II) oxidation states is the foundation of its catalytic utility in forming C-C and C-O bonds.[4] Most strategies for benzofuran synthesis involve a key Pd-catalyzed coupling step to assemble a precursor, followed by an intramolecular cyclization to form the heterocyclic ring.
Caption: High-level workflow for Pd-catalyzed benzofuran synthesis.
Method 1: Sonogashira Coupling and Intramolecular Cyclization
This is one of the most robust and widely used methods. It involves the Pd/Cu co-catalyzed coupling of a terminal alkyne with a 2-halophenol (typically an iodide or bromide) to form a 2-alkynylphenol intermediate, which then undergoes intramolecular cyclization to furnish the benzofuran ring.[3][5]
Mechanism: The Catalytic Cycle
The reaction proceeds through a tandem, one-pot process. The Sonogashira coupling first generates the key 2-alkynylphenol intermediate. This intermediate, under the influence of a base or heat, undergoes a 5-Exo-Dig cyclization, where the phenolic oxygen attacks the alkyne to form the furan ring.[6][7]
Caption: Mechanism of Sonogashira coupling followed by cyclization.
Protocol: One-Pot Synthesis of 3-Phenylbenzofuran
This protocol describes the synthesis of 3-phenylbenzofuran from 2-iodophenol and phenylacetylene.
Materials:
-
2-Iodophenol (1.0 mmol, 220 mg)
-
Phenylacetylene (1.2 mmol, 122 mg, 131 µL)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (TEA) (3.0 mmol, 303 mg, 420 µL)
-
Toluene, anhydrous (5 mL)
Equipment:
-
Flame-dried 25 mL Schlenk flask with a magnetic stir bar
-
Inert atmosphere line (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
To the Schlenk flask, add 2-iodophenol, Pd(PPh₃)₂Cl₂, and CuI.
-
Seal the flask, and evacuate and backfill with inert gas three times.
-
Add anhydrous toluene via syringe, followed by triethylamine and phenylacetylene.
-
Stir the reaction mixture at 80 °C and monitor by TLC (e.g., 9:1 Hexanes:EtOAc).
-
Upon completion (typically 4-6 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with 1M HCl (10 mL), saturated NaHCO₃ (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexanes/ethyl acetate) to yield 3-phenylbenzofuran.
Optimization Data
The choice of catalyst, ligand, base, and solvent is critical for success.[8]
| Entry | Pd Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ | Xantphos | K₃PO₄ | Toluene | 120 | Good-Excellent | [6] |
| 2 | Pd(PPh₃)₂Cl₂ | PPh₃ | TEA | TEA | 80 | Good | [3][5] |
| 3 | Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100 | Good | [9] |
Method 2: Intramolecular Heck Reaction
The intramolecular Heck reaction is a powerful method for forming the C3-C3a bond of the benzofuran core.[3] This strategy typically involves preparing an o-alkenylaryl ether from a phenol and an alkenyl halide, which then undergoes a Pd-catalyzed cyclization.
Protocol: Synthesis of 3-Methylbenzofuran
This protocol involves the synthesis of an allyl ether of 2-bromophenol, followed by an intramolecular Heck cyclization.
Part A: Synthesis of 2-bromo-1-(allyloxy)benzene
-
Dissolve 2-bromophenol (10 mmol) and allyl bromide (12 mmol) in acetone (50 mL).
-
Add potassium carbonate (K₂CO₃) (15 mmol) and stir the mixture at reflux for 6 hours.
-
Cool, filter the solids, and concentrate the filtrate. Purify by chromatography to obtain the allyl ether.
Part B: Intramolecular Heck Cyclization
-
To a Schlenk flask, add the allyl ether from Part A (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and a suitable phosphine ligand like P(o-tol)₃ (0.1 mmol).
-
Add a base such as triethylamine (1.5 mmol) and an anhydrous solvent like acetonitrile (5 mL).
-
Degas the mixture and heat to 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by GC-MS or TLC).
-
Perform an aqueous workup as described in section 3.2 and purify by column chromatography to yield 3-methylbenzofuran.[10]
Method 3: C-H Activation/Functionalization
More recent advances focus on the direct C-H activation of a phenyl group, followed by intramolecular C-O bond formation.[11][12] This approach is highly atom-economical as it avoids the need for pre-functionalized starting materials (like halides). For instance, Pd(II)-catalyzed C-H activation of phenylacetic acids can lead to the synthesis of benzofuran-2-ones.[11][12][13][14]
Mechanism: Pd(II)/Pd(IV) Catalytic Cycle
This transformation is proposed to proceed via a Pd(II)/Pd(IV) cycle. The reaction begins with the cyclometalation of the phenylacetic acid to form a six-membered palladacycle. An oxidant (e.g., PhI(OAc)₂) then oxidizes the Pd(II) center to Pd(IV), which facilitates the C-O bond-forming reductive elimination to yield the product and regenerate the active Pd(II) catalyst.[11][12][14]
Caption: Plausible mechanism for C-H activation to form benzofuranones.
General Considerations and Troubleshooting
-
Inert Atmosphere: All Pd-catalyzed reactions should be performed under an inert atmosphere (N₂ or Ar) using Schlenk techniques, as the Pd(0) active species is oxygen-sensitive.[15]
-
Solvent Degassing: Solvents must be anhydrous and thoroughly degassed to prevent catalyst deactivation.
-
Ligand Choice: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands often promote the oxidative addition step and stabilize the catalytic species.[15][16]
-
Base Selection: The base plays a key role, often participating in the deprotonation of a nucleophile or in the reductive elimination step. The strength and solubility of the base can significantly impact yield.[8][15]
Conclusion
Palladium catalysis provides a powerful and versatile platform for the synthesis of 3-substituted benzofuran derivatives. Strategies based on Sonogashira coupling, intramolecular Heck reactions, and modern C-H activation offer complementary routes to a wide array of these valuable heterocyclic scaffolds. Careful optimization of the catalyst system, including the palladium precursor, ligand, base, and solvent, is paramount to achieving high yields and selectivity in these transformations.
References
-
Cheng, X.-F., Li, Y., Su, Y.-M., Yin, F., Wang, J.-Y., Sheng, J., Vora, H. U., Wang, X.-S., & Yu, J.-Q. (2013). Pd(II)-Catalyzed Enantioselective C–H Activation/C–O Bond Formation: Synthesis of Chiral Benzofuranones. Journal of the American Chemical Society, 135(4), 1236–1239. [Link]
-
Cheng, X.-F., Li, Y., Su, Y.-M., Yin, F., Wang, J.-Y., Sheng, J., Vora, H. U., Wang, X.-S., & Yu, J.-Q. (2013). Pd(II)-Catalyzed Enantioselective C–H Activation/C–O Bond Formation: Synthesis of Chiral Benzofuranones. PubMed Central. [Link]
-
Kishore, D. R., & Satyanarayana, G. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. The Journal of Organic Chemistry, 87(15), 10158–10172. [Link]
-
PubMed. (2013). Pd(II)-catalyzed enantioselective C-H activation/C-O bond formation: synthesis of chiral benzofuranones. [Link]
-
Development of on-DNA Formation of Benzofuran for DNA-Encoded Library Synthesis. (2024). American Chemical Society. [Link]
-
[Cu]-Catalyzed Domino Sonogashira Coupling Followed by Intramolecular 5-exo-dig Cyclization: Synthesis of 1,3-Dihydro-2-benzofurans. (n.d.). ACS Publications. [Link]
-
Pd(II)-Catalyzed Enantioselective C-H Activation/C-O Bond Formation: Synthesis of Chiral Benzofuranones. (n.d.). Organic Chemistry Portal. [Link]
-
Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. (2022). The Journal of Organic Chemistry. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]
-
Palladium complexes with an annellated mesoionic carbene (MIC) ligand: catalytic sequential Sonogashira coupling/cyclization reaction for one-pot synthesis of benzofuran, indole, isocoumarin and isoquinolone derivatives. (n.d.). Dalton Transactions (RSC Publishing). [Link]
-
Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. (2021). RSC Publishing. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). PubMed Central. [Link]
-
Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. (2024). MDPI. [Link]
-
Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization. (2011). ResearchGate. [Link]
-
Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. (n.d.). PubliCatt. [Link]
-
Scheme of the synthesis of benzofuran derivatives via the Heck alkynylation/cyclization reaction. (n.d.). ResearchGate. [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). MDPI. [Link]
-
Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds. (2015). PubMed Central. [Link]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Construction of 2-Substituted-3-Functionalized Benzofurans via Intramolecular Heck Coupling: Application to Enantioselective Total Synthesis of Daphnodorin B. (n.d.). Organic Letters. [Link]
-
Benzofuran synthesis through iodocyclization reactions: recent advances. (2017). MedCrave Group. [Link]
-
Synthesis of dihydrobenzofurans via palladium-catalyzed annulation of 1,3-dienes by o-iodoaryl acetates. (2010). Unbound Medicine. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of 3‐iodobenzofurans by Electrophilic Cyclization under Solventless Conditions in a Ball Mill. (n.d.). AMiner. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018). MDPI. [Link]
-
Synthesis of Dibenzofurans from Cyclic Diaryliodonium Triflates and Water via Oxygen–Iodine Exchange Approach. (n.d.). PubMed Central. [Link]
-
Synthesis of Dibenzofurans from Cyclic Diaryliodonium Triflates and Water via Oxygen–Iodine Exchange Approach. (n.d.). Semantic Scholar. [Link]
-
Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. (2024). YouTube. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pd(II)-Catalyzed Enantioselective C–H Activation/C–O Bond Formation: Synthesis of Chiral Benzofuranones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pd(II)-catalyzed enantioselective C-H activation/C-O bond formation: synthesis of chiral benzofuranones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pd(II)-Catalyzed Enantioselective C-H Activation/C-O Bond Formation: Synthesis of Chiral Benzofuranones [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Hydrolysis of 2-Bromomethylbenzofuran Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling 2-bromomethylbenzofuran derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize these potent alkylating agents. Unwanted hydrolysis is a primary cause of decreased yield and purity. This document provides in-depth, experience-driven answers and protocols to help you understand, troubleshoot, and prevent this critical side reaction.
Part 1: Frequently Asked Questions - Understanding the Core Problem
This section addresses the fundamental principles governing the stability of 2-bromomethylbenzofuran derivatives.
Q1: What exactly is the hydrolysis of a 2-bromomethylbenzofuran derivative?
A: Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. In this context, the carbon-bromine (C-Br) bond in the bromomethyl group is broken, and a hydroxyl group (-OH) from water takes its place. This converts your reactive 2-bromomethylbenzofuran starting material into the corresponding, and often unreactive, 2-hydroxymethylbenzofuran alcohol. This represents a direct loss of your key reagent and introduces a significant impurity.
Q2: Why are these compounds so susceptible to hydrolysis?
A: The high reactivity stems from the compound's structure as a benzylic bromide. The carbon atom attached to the bromine is also attached to the benzofuran ring system. This position is termed "benzylic." When the bromide ion leaves, it forms a temporary, positively charged intermediate called a benzylic carbocation. This specific carbocation is significantly stabilized by resonance, as the positive charge can be delocalized across the aromatic benzofuran ring. This stabilization lowers the energy required for the C-Br bond to break, making the compound highly susceptible to nucleophilic attack by water, often through an SN1-type mechanism.[1][2][3]
Q3: What are the primary consequences of this unwanted hydrolysis in my experiments?
A: The consequences are multifaceted and can severely impact your research outcomes:
-
Reduced Yield: A portion of your starting material is consumed by the side reaction, directly lowering the potential yield of your desired product.
-
Complex Purification: The resulting 2-hydroxymethylbenzofuran byproduct has different polarity and properties from your starting material and product, complicating purification steps like column chromatography or crystallization.
-
Inaccurate Stoichiometry: If hydrolysis occurs during storage or reaction setup, the actual concentration of your alkylating agent will be lower than calculated, leading to incomplete reactions and incorrect stoichiometric ratios.
-
Potential for Downstream Issues: The byproduct might interfere with subsequent reaction steps or biological assays.
Part 2: Troubleshooting Guide - Proactive Prevention Strategies
Here, we provide actionable solutions to common experimental challenges.
Q4: My yields are consistently low. How do I choose the right solvent to prevent hydrolysis?
A: Solvent selection is your first and most critical line of defense. The key is to use anhydrous (dry) aprotic solvents . Protic solvents, like water and alcohols, can actively participate in and accelerate hydrolysis. Aprotic solvents lack acidic protons and do not facilitate the reaction.
Causality: Benzylic halides can hydrolyze via an SN1 mechanism, which is stabilized by polar protic solvents.[2] By using aprotic solvents, you disfavor this pathway. Even in aprotic solvents, residual water can still cause hydrolysis, making the use of anhydrous grades essential.
Data Presentation: Solvent Selection Guide
| Solvent Name | Type | Dielectric Constant (Polarity) | Recommendation & Rationale |
| Water, Methanol, Ethanol | Protic, Polar | High | Avoid. These solvents actively promote and participate in hydrolysis. |
| Dichloromethane (DCM) | Aprotic, Polar | 9.1 | Excellent. Anhydrous DCM is a good choice for dissolving many organics without promoting hydrolysis. |
| Tetrahydrofuran (THF) | Aprotic, Polar | 7.5 | Excellent. A common, effective solvent. Ensure it is anhydrous and inhibitor-free. |
| Acetonitrile (ACN) | Aprotic, Polar | 37.5 | Good. Highly polar, but aprotic. Must be rigorously dried as it is very hygroscopic. |
| Toluene | Aprotic, Nonpolar | 2.4 | Good. A nonpolar option for less polar reactants. Ensures minimal water solubility. |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | 38.3 | Use with Caution. While aprotic, it is notoriously difficult to keep dry and can contain amine impurities that may react. |
Q5: I suspect my reaction buffer is the problem. What is the optimal pH range for stability?
A: You are right to be suspicious. Both strongly acidic and, especially, strongly alkaline conditions can accelerate hydrolysis.[4][5]
-
Alkaline Conditions (pH > 8): This is the most detrimental range. The hydroxide ion (OH⁻) is a potent nucleophile that will readily attack the benzylic carbon in an SN2 reaction, rapidly degrading your compound.[2][6]
-
Acidic Conditions (pH < 4): Strong acid can catalyze hydrolysis by protonating the bromine, making it a better leaving group.[7]
-
Optimal Range: The ideal working range is typically pH 5 to 7 . If your reaction requires a base, use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA) instead of hydroxides or primary/secondary amines, and add it slowly at a low temperature.
Q6: How critical is temperature control?
A: It is extremely critical. The rate of chemical reactions, including hydrolysis, generally doubles for every 10°C increase in temperature.
Recommendation:
-
Storage: Store 2-bromomethylbenzofuran derivatives in a desiccator at low temperatures (0-4°C or as specified by the manufacturer).
-
Reactions: Set up your reactions at 0°C or below (e.g., in an ice-water or dry ice/acetone bath). Allow the reaction to warm to room temperature only if required by the specific protocol, and only after the nucleophile has had a chance to react.
Part 3: Experimental Protocols & Visual Workflows
These protocols and diagrams provide a practical framework for implementing the principles discussed above.
Experimental Protocol 1: General Procedure for a Nucleophilic Substitution Reaction
This protocol outlines the best practices for minimizing hydrolysis when using a 2-bromomethylbenzofuran derivative as an alkylating agent.
-
Glassware Preparation: Ensure all glassware (flasks, syringes, needles) is thoroughly oven-dried (e.g., at 120°C for at least 4 hours) and allowed to cool to room temperature in a desiccator under vacuum.
-
Inert Atmosphere: Assemble the reaction apparatus and purge the system with an inert gas (dry Nitrogen or Argon) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the experiment.
-
Solvent and Reagent Preparation: Use a freshly opened bottle of anhydrous solvent or dispense from a solvent purification system. Draw all liquids using dry syringes.
-
Reaction Setup:
-
Dissolve your nucleophile (the compound to be alkylated) and any non-nucleophilic base in the anhydrous aprotic solvent inside the reaction flask.
-
Cool the solution to 0°C using an ice bath.
-
In a separate, dry flask, dissolve the 2-bromomethylbenzofuran derivative in the same anhydrous solvent.
-
-
Addition: Add the 2-bromomethylbenzofuran solution to the cooled nucleophile solution dropwise via a syringe over 15-30 minutes. A slow addition ensures the alkylating agent reacts with the intended nucleophile rather than trace moisture.
-
Reaction Monitoring: Monitor the reaction's progress using a suitable analytical method (e.g., TLC or HPLC/LC-MS) to confirm the consumption of the starting material.
-
Workup: Quench the reaction with a non-aqueous quencher if possible, or with a pre-cooled, neutral aqueous solution (e.g., saturated ammonium chloride) if required.
Mandatory Visualization 1: The SN1 Hydrolysis Pathway
The following diagram illustrates the resonance-stabilized carbocation intermediate that makes 2-bromomethylbenzofuran derivatives highly susceptible to hydrolysis.
Caption: SN1 hydrolysis mechanism highlighting the key stabilized intermediate.
Experimental Protocol 2: Monitoring Hydrolysis by HPLC
This method allows you to quantify the stability of your compound and the extent of hydrolysis.
-
Standard Preparation: Prepare a stock solution of your 2-bromomethylbenzofuran derivative at a known concentration (e.g., 1 mg/mL) in anhydrous acetonitrile. Prepare a separate standard of the expected hydrolysis product (2-hydroxymethylbenzofuran) if available.
-
Sample Preparation: At various time points during your reaction or from a stability study (e.g., a solution of the compound in a test solvent), withdraw a small aliquot (e.g., 10 µL).
-
Quenching & Dilution: Immediately dilute the aliquot into a larger volume of the mobile phase (e.g., 1 mL) to stop further degradation.
-
HPLC Conditions (General Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid. For example, start at 50% B, ramp to 95% B over 10 minutes.
-
Detection: UV detector set to a wavelength where the benzofuran ring absorbs (e.g., 254 nm or 280 nm).
-
-
Analysis:
-
The 2-bromomethylbenzofuran starting material will be less polar and have a longer retention time.
-
The 2-hydroxymethylbenzofuran byproduct is more polar due to the -OH group and will have a shorter retention time.
-
By integrating the peak areas, you can calculate the percentage of starting material remaining and the percentage of hydrolysis product formed over time.
-
Mandatory Visualization 2: Decision Workflow for Experiment Setup
This workflow guides a researcher through the critical decision points for minimizing hydrolysis.
Sources
- 1. Solved By what mechanism does the hydrolysis of benzyl | Chegg.com [chegg.com]
- 2. Khan Academy [khanacademy.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ibisscientific.com [ibisscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Selective Functionalization of 3-Bromo vs 2-Bromomethyl Groups
This is a technical support guide designed for researchers working with bifunctional halide systems.
Topic: Chemoselective transformations of substrates containing both Aryl Bromide (
Module 1: Reactivity Profiling & Strategic Planning
Before initiating any experiment, you must understand the distinct "personality" of each bromide. They are not created equal.
The Tale of Two Bromides
| Feature | 3-Bromo (Aryl Halide) | 2-Bromomethyl (Benzylic Halide) |
| Hybridization | ||
| Primary Reactivity | Metal-Catalyzed Coupling (Suzuki, Buchwald) | Nucleophilic Substitution ( |
| Electrophilicity | Low (requires catalyst or | High (reacts with amines, thiols, alkoxides) |
| Major Risk | Inertness (if catalyst fails) | Hydrolysis, Dimerization (Wurtz), Alkylation of Base |
The Golden Rule of Sequencing
"Low Hanging Fruit First" : In 95% of synthetic routes, you should functionalize the benzylic bromide first via
chemistry. The aryl bromide is generally inert to standard nucleophilic substitution conditions, allowing for perfect chemoselectivity. Attempting to engage the aryl bromide (via Pd-catalysis) while leaving the benzylic bromide "naked" often leads to decomposition, polymerization, or unwanted alkylation of your coupling partners.
Module 2: Workflow Visualization
The following decision tree outlines the standard operational logic for these substrates.
Caption: Operational logic for chemoselective functionalization. Note the "Protect" step required for Aryl targeting.
Module 3: Troubleshooting & FAQs
Scenario A: Nucleophilic Substitution (Targeting the Benzylic Group)
Q1: I want to substitute the benzylic bromide with a primary amine, but I’m worried about hitting the aryl bromide. Do I need a catalyst?
-
Answer: No. You do not need a catalyst, and you should not use one.
-
Mechanism: This is a classic
reaction. The benzylic position is highly activated for nucleophilic attack.[1] The aryl bromide is electronically shielded and sterically distinct; it will not react with amines under standard heating conditions (unless you apply extreme forcing conditions like C in a sealed tube, which is unnecessary). -
Protocol Tip: Use a mild base (e.g.,
or DIPEA) in an aprotic solvent (DMF or MeCN) at Room Temperature to C. Monitor via TLC. The benzylic bromide will be consumed rapidly.
Q2: My benzylic bromide is hydrolyzing to the alcohol during my reaction. How do I stop this?
-
Cause: Benzylic bromides are moisture-sensitive. If your solvent is "wet" or if you are using a hydroxide base, hydrolysis is competitive.
-
Fix:
-
Dry your solvents (DMF/THF) over molecular sieves.
-
Switch from hygroscopic bases (like NaOH/KOH) to non-nucleophilic organic bases (DIPEA,
) or anhydrous carbonate salts ( ). -
Storage: Store the starting material in a desiccator at
C.
-
Scenario B: Cross-Coupling (Targeting the Aryl Group)
Q3: I tried a Suzuki coupling on the 3-bromo position, but the starting material decomposed, and I see multiple spots. What happened?
-
Diagnosis: You likely suffered from Chemoselectivity Erosion .
-
Issue 1 (Base Sensitivity): Suzuki couplings require aqueous base (e.g.,
). This rapidly hydrolyzes the benzylic bromide to the benzyl alcohol. -
Issue 2 (Pd Insertion): While Pd prefers oxidative addition into Aryl-I/Br, benzylic bromides are also competent electrophiles for Pd. You may have formed a
-benzyl palladium species, leading to homocoupling or scrambling. -
Issue 3 (Alkylation): The benzylic bromide can alkylate your nucleophile (the boronic acid or the ligand), killing the catalyst.
-
Q4: So, how do I perform a Suzuki coupling on the aryl ring without destroying the benzylic bromide?
-
The "Hard" Way (Direct): Use anhydrous conditions (e.g.,
or in Toluene/Dioxane) and a catalyst system that is highly specific for C-Br (e.g., bulky phosphines like SPhos, though even these are risky). -
The "Smart" Way (Protection):
-
Convert: Treat the benzylic bromide with Sodium Acetate (
) in AcOH/DMF to form the Benzylic Acetate . This is stable to Suzuki conditions. -
Couple: Perform your Suzuki coupling on the Aryl Bromide.
-
Revert (Optional): If you need the bromide back, hydrolyze the acetate (
) and convert the alcohol back to bromide ( or ).
-
Q5: Can I make a Grignard reagent from the 3-bromo position?
-
Answer: Avoid this.
-
Reasoning: If you add Mg metal, the benzylic bromide will react faster or simultaneously, leading to immediate Wurtz coupling (dimerization) or polymerization.
-
Alternative: Use Knochel-type halogen-lithium exchange (
) at C. The Aryl-Br exchange is extremely fast. However, the resulting aryl-lithium/magnesium species might intramolecularly attack the benzylic bromide (cyclization) if the geometry allows. Proceed with extreme caution.
Module 4: Experimental Protocols
Protocol 1: Selective Benzylic Substitution (Amine)
Target: Functionalize -CH2Br, leave Ar-Br intact.
-
Setup: Charge a flame-dried flask with 3-bromo-2-(bromomethyl)benzoate (1.0 equiv) and anhydrous MeCN (0.2 M).
-
Reagents: Add
(1.5 equiv) followed by the Amine (1.1 equiv). -
Reaction: Stir at Room Temperature for 2-4 hours.
-
Note: If the amine is bulky, heat to
C.
-
-
Workup: Filter off solids. Concentrate filtrate.
-
Validation:
NMR will show the benzylic shift from ~4.8 ppm (Br) to ~3.5-4.0 ppm (Amine). The aromatic region should remain unchanged.
Protocol 2: "Capping" the Benzylic Bromide (Acetate Protection)
Target: Protect -CH2Br as -CH2OAc to allow subsequent Pd-coupling.
-
Setup: Dissolve substrate in DMF (0.5 M).
-
Reagents: Add Sodium Acetate (NaOAc) (1.5 equiv).
-
Reaction: Heat to
C for 3 hours. -
Workup: Dilute with EtOAc, wash copiously with water (to remove DMF).
-
Result: You now have the Benzylic Acetate . This compound is robust and ready for Suzuki/Buchwald coupling on the Aryl Bromide.
References
-
Reactivity of Benzylic vs Aryl Halides
- Title: Relative reactivity of alkyl, allyl, benzyl and aryl halides towards nucleophilic substitution.
- Source: Brainly / Textbook Standard
-
URL:
-
Pd-Catalyzed Coupling of Benzyl Bromides (Risk Factor)
-
Title: Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides.[1]
- Source: PMC / NIH
-
URL:
-
-
Specific Substrate Synthesis (Methyl 3-bromo-2-(bromomethyl)
-
Title: Methyl 3-(bromomethyl)benzoate | 1129-28-8.[2]
- Source: ChemicalBook
-
URL:
-
-
Suzuki Coupling Challenges with Alkyl Halides
- Title: Room-Temperature Alkyl−Alkyl Suzuki Cross-Coupling of Alkyl Bromides.
- Source: Journal of the American Chemical Society
-
URL:
Sources
Technical Support Center: Stability of 3-Bromo-2-(bromomethyl)-1-benzofuran
Welcome to the technical support guide for 3-Bromo-2-(bromomethyl)-1-benzofuran. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the stability, handling, and troubleshooting of this highly reactive bifunctional intermediate. Understanding the chemical behavior of this compound in solution is critical for its successful application in complex synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns and degradation pathways for this compound?
The principal stability issue arises from the high reactivity of the 2-(bromomethyl) group. This group is analogous to a benzylic bromide, making the methylene carbon highly electrophilic and susceptible to nucleophilic substitution reactions (both SN1 and SN2 mechanisms). The primary degradation pathway is solvolysis, where the solvent or impurities within the solvent (e.g., water) act as nucleophiles.
-
Hydrolysis: In the presence of water, the compound will hydrolyze to form 3-Bromo-2-(hydroxymethyl)-1-benzofuran and hydrobromic acid (HBr). The generation of HBr can further catalyze degradation.
-
Alcoholysis: If dissolved in alcoholic solvents such as methanol or ethanol, it will readily form the corresponding 2-(alkoxymethyl) ether derivatives.
-
Nucleophilic Substitution: Reactions with other nucleophiles (e.g., amines, thiols, cyanides) present in a reaction mixture are expected to be rapid. This high reactivity is often leveraged in synthesis but can be a significant stability challenge if unintended.[1]
The C3-bromo position is part of a bromo-enolether-like system on the furan ring and is less reactive towards simple nucleophilic substitution than the bromomethyl group, but can participate in metal-catalyzed cross-coupling reactions.[2]
Caption: Primary degradation pathway via nucleophilic substitution.
Q2: What are the recommended storage and handling conditions?
To ensure the integrity of this compound, stringent storage and handling protocols are mandatory.
-
Solid Compound: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a freezer at or below -20°C. Protect from light and moisture. The use of a desiccator, even for freezer-stored material, is good practice.
-
Solutions: Solutions of this compound are significantly less stable than the solid material. It is strongly recommended to prepare solutions fresh for each use. If short-term storage is unavoidable:
-
Use only anhydrous, aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dioxane).
-
Store solutions cold (2-8°C) under an inert atmosphere for no more than a few hours.
-
Always re-analyze the solution for purity by HPLC or TLC before use if it has been stored.
-
Q3: Which solvents should be avoided?
Avoid all protic and nucleophilic solvents for storage or as reaction media unless they are intended to be a reactant. This includes:
-
Water
-
Alcohols (Methanol, Ethanol, Isopropanol)
-
Primary and secondary amines
-
Solvents containing reactive impurities (e.g., unstabilized THF which can contain peroxides, wet solvents).
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation.
Problem 1: My reaction yield is low and TLC/LC-MS analysis shows multiple unexpected spots/peaks.
-
Probable Cause: This is a classic sign of starting material degradation. The high reactivity of the bromomethyl group leads to side reactions with trace nucleophiles such as water, or the solvent itself.
-
Investigative Steps & Solutions:
-
Verify Starting Material Purity: Before starting the reaction, run a purity check (e.g., ¹H NMR or HPLC) on your solid this compound. If it shows signs of degradation (e.g., peaks corresponding to the hydrolyzed product), purify it or use a fresh batch.
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly in an oven and cool under an inert atmosphere. Employ syringe techniques for liquid transfers.
-
Maintain Inert Atmosphere: Run the reaction under a positive pressure of argon or nitrogen from start to finish.
-
Control Temperature: Consider running the reaction at a lower temperature to minimize side reactions. While this may slow the primary reaction, it often disproportionately reduces the rate of degradation pathways.
-
Problem 2: The purity of my stock solution in an aprotic solvent (e.g., DCM) is decreasing over 24 hours.
-
Probable Cause: Even high-quality aprotic solvents can contain trace amounts of water or other impurities that can react with the compound over time. Furthermore, the compound may have limited intrinsic stability in solution.
-
Investigative Steps & Solutions:
-
Quantify the Degradation: Use a stability-indicating HPLC method (see Protocol 2) to track the appearance of degradants over time.
-
Identify Degradants: Use LC-MS to get the mass of the new impurity peaks. A mass increase of +1 (from water, M+H of hydrolyzed product) or +15 (from methanol, M+H of methoxy-substituted product) are common indicators of solvolysis.
-
Mitigation: The only reliable solution is to prepare solutions immediately before use. Do not store solutions, even in aprotic solvents, for extended periods.
-
Protocols for Stability Assessment
To quantitatively assess the stability of this compound under your specific experimental conditions, a forced degradation study is recommended.
Protocol 1: Forced Degradation Study
This protocol is designed to rapidly identify potential degradation pathways by exposing the compound to harsh conditions.
1. Preparation of Stock Solution:
-
Accurately weigh ~10 mg of this compound.
-
Dissolve in 10 mL of a 1:1 mixture of Acetonitrile:Water. This mixed solvent system ensures solubility and provides a source for hydrolysis. This is your Stock Solution (1 mg/mL) .
2. Stress Conditions:
-
Prepare five amber HPLC vials.
-
Time Zero Control: To vial 1, add 100 µL of Stock Solution and 900 µL of the Acetonitrile:Water diluent. Analyze immediately.
-
Acid Hydrolysis: To vial 2, add 100 µL of Stock Solution and 900 µL of 0.1 M HCl.[3]
-
Base Hydrolysis: To vial 3, add 100 µL of Stock Solution and 900 µL of 0.1 M NaOH.[3]
-
Oxidative Degradation: To vial 4, add 100 µL of Stock Solution and 900 µL of 3% H₂O₂.[3]
-
Thermal Stress Control: To vial 5, add 100 µL of Stock Solution and 900 µL of diluent.
3. Incubation:
-
Place vials 2, 3, 4, and 5 in a heating block at 60°C for 4-8 hours. Keep the Time Zero vial at 2-8°C.
4. Analysis:
-
After incubation, cool the vials to room temperature.
-
Crucially, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively, before injection to prevent damage to the HPLC column.
-
Analyze all samples using a stability-indicating HPLC method (see Protocol 2).
5. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the Time Zero control.
-
Calculate the percentage of degradation.
-
Use LC-MS with the same method to identify the mass of major degradation products.
Caption: Experimental workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC-UV Method
This generic reversed-phase method can be used as a starting point for monitoring the purity and stability of the compound.
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 min, hold 5 min, return to 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection (UV) | 254 nm (or scan for optimal wavelength) |
| Sample Diluent | Acetonitrile:Water (1:1) |
Method Validation: A stability-indicating method is one that can separate the parent compound from its degradation products. Peak purity analysis using a Diode Array Detector (DAD) is essential to confirm that the parent peak in stressed samples is not co-eluting with a degradant.
Expected Degradation Products
The following table summarizes the most likely degradation products to be observed during stability studies.
| Degradation Pathway | Reagent/Condition | Expected Product | Mass Change (vs. Parent) |
| Hydrolysis | Water | 3-Bromo-2-(hydroxymethyl)-1-benzofuran | -62 (Br replaced by OH) |
| Methanolysis | Methanol | 3-Bromo-2-(methoxymethyl)-1-benzofuran | -48 (Br replaced by OMe) |
| Oxidation | H₂O₂ / Air | 3-Bromo-1-benzofuran-2-carbaldehyde | -1 (CH₂Br to CHO) |
References
-
Sigma-Aldrich. 3-(Bromomethyl)-2,3-dihydro-1-benzofuran Safety Data Sheet. Provides storage temperature for a related compound.
-
Sigma-Aldrich. 3-Bromobenzofuran Safety Data Sheet. Indicates storage conditions for the core ring system.
-
Coutinho, D. L. M., et al. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. Discusses various synthetic routes and reactivity of the benzofuran scaffold.
-
Patel, H., et al. (2015). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences. Reviews the synthesis and biological importance of benzofuran derivatives.
-
Aziz, J., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Provides recent advances in the synthesis of benzofuran derivatives.
-
Organic Chemistry Portal. Synthesis of Benzofurans. Collection of literature methods for benzofuran synthesis.
-
Fisher Scientific. 2-Bromo-1-benzofuran Safety Data Sheet. General safety and handling information for a related brominated benzofuran.
-
El-Sayed, M. A., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Bioorganic Chemistry. Describes the high reactivity of a 3-(bromomethyl)benzofuran intermediate towards nucleophilic substitution.
-
Gouda, M. A., et al. (2014). Reactivity of Benzofuran Derivatives. Synthetic Communications. A comprehensive review of the chemical reactivity of benzofurans, including halogenation.
-
BenchChem. Spectroscopic and Synthetic Profile of 3-Bromo-2-(bromomethyl)propan-1-ol: A Technical Guide. Provides analogous information for a different dibrominated compound.
-
BenchChem. Characterization of impurities in 3-Bromo-2-(bromomethyl)propan-1-ol synthesis. Details analytical methods for related compounds.
-
BenchChem. Stability and Storage of 3-Bromo-2-(bromomethyl)propan-1-ol: A Technical Guide. Outlines standard forced degradation study conditions.
-
Wang, J., et al. Analytical Methods for Genotoxic Impurities. Discusses LC-MS methods for trace analysis of reactive intermediates.
Sources
Validation & Comparative
Comparison of 2-bromomethyl and 2-chloromethyl benzofuran reactivity
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
In the synthesis of bioactive benzofuran derivatives—such as anti-arrhythmic agents (e.g., amiodarone analogues) and novel anticancer scaffolds—the choice of the alkylating agent is a critical decision point. This guide compares 2-bromomethyl benzofuran and 2-chloromethyl benzofuran , two pivotal electrophiles used to introduce the benzofuran-2-ylmethyl moiety.
While the bromomethyl derivative offers superior reactivity and milder reaction conditions, it suffers from lower thermal stability and significant lachrymatory properties. The chloromethyl analogue, conversely, provides robust stability and scalability but often requires harsh conditions or iodide catalysis to achieve comparable yields. This guide analyzes the mechanistic trade-offs to assist in reagent selection.
Mechanistic Foundation & Reactivity Profile
The Benzylic-Like Nature of Position 2
Both compounds possess a leaving group (X = Br, Cl) at the methyl position attached to C2 of the benzofuran ring. This position is electronically analogous to a benzylic system. The adjacent oxygen atom in the furan ring donates electron density via resonance, stabilizing the transition state for
Leaving Group Thermodynamics
The core differentiator is the carbon-halogen bond strength:
-
C–Br Bond Dissociation Energy (BDE): ~68 kcal/mol
-
C–Cl Bond Dissociation Energy (BDE): ~81 kcal/mol
The weaker C–Br bond makes the bromide a superior leaving group (
Comparative Data Matrix[1]
| Feature | 2-Bromomethyl Benzofuran | 2-Chloromethyl Benzofuran |
| Reactivity ( | High (Fast kinetics at RT) | Moderate (Requires heat or catalysis) |
| Stability | Low (Prone to hydrolysis/dimerization) | High (Stable at RT for months) |
| Primary Synthesis | Radical Bromination (NBS) | Chloromethylation or Alcohol + |
| Handling | Potent Lachrymator (Tear Gas effect) | Mild Irritant |
| Storage | Freezer (-20°C), Light-protected | Room Temp or Fridge (4°C) |
| Atom Economy | Lower (Br atomic mass = 79.9) | Higher (Cl atomic mass = 35.5) |
Decision Logic & Reaction Pathways
The following diagram illustrates the synthetic routes to these intermediates and the decision logic for selecting the appropriate halide based on the target nucleophile.
Figure 1: Synthesis and reagent selection workflow. Red indicates the high-reactivity bromine route; Blue indicates the high-stability chlorine route.
Experimental Protocols
Protocol A: Synthesis of 2-Chloromethyl Benzofuran (High Stability Route)
Context: This method is preferred for large-scale preparations where product storage is required.
Mechanism:
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and an inert gas (Ar/N2) inlet.
-
Dissolution: Dissolve 2-benzofuranylmethanol (1.0 eq) in anhydrous chloroform or DCM (10-15 volumes).
-
Chlorination: Cool to 0°C. Add thionyl chloride (
) (1.2 eq) dropwise over 30 minutes.-
Note: The reaction is exothermic. Control addition rate to prevent runaway boiling.
-
-
Reflux: Warm to room temperature, then gently reflux for 2–3 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Workup: Cool the mixture. Pour cautiously into ice water. Separate the organic layer and wash with saturated
(to remove residual HCl) and brine. -
Purification: Dry over
, filter, and concentrate. The residue can often be used directly or distilled under vacuum.
Protocol B: Synthesis of 2-Bromomethyl Benzofuran (High Reactivity Route)
Context: Best for in situ use or immediate consumption due to instability. Mechanism: Wohl-Ziegler Radical Bromination.
-
Setup: Use a flask shielded from ambient light (if not using photo-initiation) equipped with a reflux condenser.
-
Reagents: Suspend 2-methylbenzofuran (1.0 eq) and N-bromosuccinimide (NBS) (1.05 eq) in carbon tetrachloride (
) or benzene (Note: Benzotrifluoride is a greener alternative). -
Initiation: Add a catalytic amount of AIBN (azobisisobutyronitrile) or benzoyl peroxide (0.01 eq).
-
Reaction: Reflux for 1–4 hours.
-
Endpoint: The reaction is complete when the denser NBS solid floats to the top as lighter succinimide.
-
-
Workup: Cool to 0°C to precipitate succinimide completely. Filter the solid.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Caution: The product is a severe lachrymator . Handle only in a high-performance fume hood. Do not heat above 40°C during concentration to avoid polymerization.
-
Protocol C: Comparative Reactivity – Nucleophilic Substitution
Scenario: Alkylation of a secondary amine (e.g., piperidine).
-
Using the Bromo-Derivative:
-
Conditions:
(1.5 eq), Acetonitrile, Room Temperature, 1–2 hours. -
Observation: Rapid conversion, cleaner profile, minimal heating required.
-
-
Using the Chloro-Derivative:
-
Conditions:
(2.0 eq), DMF or Acetonitrile, 60–80°C, 6–12 hours. -
Optimization: Addition of 0.1 eq Potassium Iodide (KI) (Finkelstein catalyst) accelerates the rate by transiently forming the iodomethyl species in situ, allowing the reaction to proceed at lower temperatures (40°C).
-
Stability & Storage Guidelines
| Parameter | 2-Bromomethyl Benzofuran | 2-Chloromethyl Benzofuran |
| Hydrolysis Risk | High. Reacts with atmospheric moisture to revert to the alcohol. | Low. Stable to atmospheric moisture. |
| Polymerization | Moderate. Darkens upon standing; acid-catalyzed self-polymerization possible. | Low. |
| Storage Protocol | Store under Argon at -20°C. Use within 2 weeks of synthesis. | Store in amber glass at 4°C. Stable for >6 months. |
Critical Safety Note: 2-Bromomethyl benzofuran is structurally similar to benzyl bromide, a chemical warfare agent (tear gas). All glassware must be rinsed with a dilute alkaline solution (to hydrolyze residues) before removal from the hood.
References
-
Synthesis of 2-(Chloromethyl)benzofuran via Thionyl Chloride. PrepChem.com. Available at: [Link]
-
Reactivity of Benzofuran Derivatives. ResearchGate. Available at: [Link]
-
Synthesis of Benzofuran, Benzothiophene, and Benzothiazole-based Thioamides. PubMed (NIH). Available at: [Link]
-
Reaction of 2-(Chloromethyl)furans with Nucleophiles. Journal of Organic Chemistry (ACS). Available at: [Link]
-
Rapid in situ generation of 2-(halomethyl)-5-phenylfuran. Organic & Biomolecular Chemistry (RSC). Available at: [Link]
Benchmarking Purity Analysis: Validating 3-Bromo-2-(bromomethyl)-1-benzofuran
Executive Summary: The "Phantom Peak" Challenge
3-Bromo-2-(bromomethyl)-1-benzofuran is a high-value scaffold in medicinal chemistry, particularly for fragment-based drug discovery and the synthesis of bioactive heterocycles. However, its validation presents a classic analytical paradox: the molecule is often more reactive than the method used to measure it.
Standard Reverse-Phase HPLC (RP-HPLC) protocols utilizing methanol/water gradients frequently yield false impurity profiles. The benzylic bromide moiety at the C2 position is highly susceptible to solvolysis, leading to the in situ generation of methoxy or hydroxy artifacts during the run. This guide objectively compares three analytical approaches to validate the purity of this labile intermediate, demonstrating why a shift from "Standard" to "Optimized" protocols is non-negotiable.
Part 1: Comparative Analysis of Analytical Platforms
The following table summarizes the performance of three distinct methodologies. Note the critical distinction between "Apparent Purity" and "True Purity."
Table 1: Performance Benchmark
| Feature | Method A: Standard RP-HPLC | Method B: Optimized Aprotic HPLC | Method C: qNMR (Gold Standard) |
| Mobile Phase | MeOH / Water (0.1% TFA) | MeCN / Water (0.1% H₃PO₄) | CDCl₃ or DMSO-d₆ |
| Stationary Phase | C18 (Standard ODS) | C18 (High Density) or CN | N/A |
| Stability Risk | High (Metholysis/Hydrolysis) | Low (Kinetic Stabilization) | Negligible |
| LOD/LOQ | Excellent (<0.05%) | Excellent (<0.05%) | Moderate (~1%) |
| Throughput | High | High | Low |
| Primary Artifact | 2-(Methoxymethyl) analog | None (if run time <10 min) | None |
| Verdict | NOT RECOMMENDED | ROUTINE QC | PRIMARY REFERENCE |
Part 2: Deep Dive & Experimental Protocols
The Mechanism of Failure (Method A)
When this compound is dissolved in methanol or exposed to water for extended periods (e.g., in an autosampler), the benzylic carbon undergoes nucleophilic attack (
-
Observation: A peak appearing at RRT ~0.85 that grows over time.
-
Identity: 3-Bromo-2-(methoxymethyl)-1-benzofuran.
-
Consequence: The batch is rejected for "impurities" that were generated by the analysis itself.
The Validated Solution (Method B)
To validate this compound via HPLC, we must eliminate nucleophilic solvents and minimize aqueous residence time.
Protocol: Optimized Aprotic RP-HPLC
-
Instrument: Agilent 1290 Infinity II or equivalent UHPLC/HPLC.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or Phenomenex Luna CN (for alternative selectivity).
-
Temperature: 25°C (Do NOT heat the column; heat accelerates degradation).
-
Detection: UV @ 254 nm (Benzofuran core) and 220 nm.
Mobile Phase Setup:
-
Solvent A: Water + 0.1% Phosphoric Acid (
). Acid stabilizes the bromide. -
Solvent B: Acetonitrile (MeCN).[1][2] Aprotic, non-nucleophilic.
Gradient Program:
| Time (min) | % Solvent B | Flow Rate (mL/min) | Note |
|---|---|---|---|
| 0.0 | 50 | 1.2 | High organic start prevents hydrolysis |
| 6.0 | 95 | 1.2 | Rapid elution |
| 8.0 | 95 | 1.2 | Wash |
| 8.1 | 50 | 1.2 | Re-equilibration |
| 12.0 | 50 | 1.2 | Stop |
Sample Preparation (Critical):
-
Weigh 5 mg of sample.
-
Dissolve immediately in 100% Acetonitrile (HPLC Grade).
-
Do not use MeOH or DMSO (DMSO can cause oxidation over time).
-
Inject within 30 minutes of preparation.
The Absolute Reference (Method C: qNMR)
For establishing the potency of a primary standard, HPLC is insufficient due to response factor variations.[3] qNMR provides absolute purity.[3][4][5]
Protocol:
-
Solvent:
(Neutralized with basic alumina to remove acid traces). -
Internal Standard: 1,3,5-Trimethoxybenzene or Maleic Acid (Traceable).
-
Key Signal: Monitor the
protons of the bromomethyl group (~4.6 ppm). Integration comparison against the internal standard yields absolute wt/wt purity.[3]
Part 3: Visualizing the Validation Logic
Diagram 1: The Degradation Pathway
This diagram illustrates why Methanol (Method A) causes false positives.
Caption: Figure 1. Solvolysis pathways. The use of Methanol leads to rapid formation of methoxy-analogs, appearing as impurities.
Diagram 2: Analytical Decision Tree
A self-validating workflow for selecting the correct method.
Caption: Figure 2. Analytical Decision Tree. If HPLC stability is compromised, qNMR serves as the arbitrator.
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
BenchChem. (2025).[3][6] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment.Link
-
Sielc Technologies. (2018).[2][7] Separation of Bromofurans and Benzylic Halides on Newcrom R1 HPLC column.Link
-
Royal Society of Chemistry. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides.Link
-
Agilent Technologies. Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment.Link
Sources
- 1. HPLC Method for Analysis of Bromoform on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 2. 3-Bromofuran | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. almacgroup.com [almacgroup.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 7-Bromo-3-phenylbenzofuran | SIELC Technologies [sielc.com]
Comparative Guide: Benzofuran Alkylation Methodologies
Executive Summary
Benzofuran scaffolds are ubiquitous in medicinal chemistry (e.g., Amiodarone, Saprisartan), yet their direct alkylation presents a dichotomy of reactivity. The benzofuran ring is electron-rich, inviting electrophilic attack, but is notoriously acid-sensitive, making traditional Friedel-Crafts alkylation prone to polymerization.
This guide compares three dominant methodologies for installing alkyl groups:
-
Transition-Metal Catalyzed C–H Activation (Pd/Ru): The current "Gold Standard" for precise C2-alkylation.
-
Photoredox Minisci Reaction: The emerging "Green" alternative offering mild conditions and high functional group tolerance.
-
Traditional Friedel-Crafts (EAS): The historical baseline, largely superseded by acylation-reduction strategies due to chemoselectivity issues.
Key Takeaway: For late-stage functionalization requiring C2-regioselectivity, Photoredox methods offer superior functional group tolerance over thermal Pd-catalysis, while Pd-catalysis remains the choice for scalability and coupling with unactivated alkyl halides.
Mechanistic Landscape
To select the correct protocol, one must understand the underlying activation modes. The diagram below illustrates the divergence in regioselectivity and intermediate stability.
Figure 1: Mechanistic divergence of alkylation pathways. Note the high risk of polymerization in EAS compared to the controlled C2-functionalization in CMD and Radical pathways.
Detailed Methodologies
Method A: Palladium-Catalyzed C–H Alkylation (The Gold Standard)
Best For: Scalable synthesis, unactivated alkyl halides, and installing simple alkyl chains (Methyl, Ethyl).
Mechanism:
This reaction typically proceeds via a Concerted Metalation-Deprotonation (CMD) pathway.[1] The acidity of the C2-proton (
Protocol (Standardized from Literature):
-
Reagents:
-
Substrate: Benzofuran (1.0 equiv)
-
Alkylating Agent: Alkyl Bromide or Iodide (1.5 equiv)
-
Catalyst:
(5-10 mol%) -
Ligand:
or (10-20 mol%) -
Base:
or (2.0 equiv) -
Solvent: Toluene or DMA (Anhydrous)
-
-
Procedure:
-
Charge an oven-dried Schlenk tube with catalyst, ligand, and base.
-
Evacuate and backfill with Argon (
). -
Add solvent, benzofuran, and alkyl halide via syringe.
-
Heat to 100–120 °C for 12–24 hours.
-
Critical Step: Filter through a celite pad while hot to remove Pd-black; wash with EtOAc.
-
-
Validation:
-
Monitor via GC-MS. Expect >95% C2 selectivity.
-
Pros/Cons:
-
(+) Excellent C2 regiocontrol.
-
(+) Commercially available catalysts.
-
(-) High temperature limits thermally labile substrates.
-
(-) Cost of Palladium and phosphine ligands.
Method B: Photoredox Minisci Alkylation (The Modern Alternative)
Best For: Late-stage functionalization, complex biological scaffolds, and mild conditions.[2]
Mechanism: A photocatalyst (Ir or Ru) generates an alkyl radical (from a carboxylic acid, alkyl halide, or boronic acid) via Single Electron Transfer (SET).[2] This nucleophilic radical attacks the electron-deficient heterocycle at C2, followed by oxidation and deprotonation.
Protocol (Visible Light Mediated):
-
Reagents:
-
Substrate: Benzofuran (1.0 equiv)
-
Radical Precursor: Alkyl carboxylic acid (2.0 equiv) + Hypervalent Iodine oxidant (e.g., BI-OAc) OR Alkyl Bromide.
-
Photocatalyst:
(1-2 mol%) -
Solvent: DMSO or
-
Light Source: Blue LED (450 nm)
-
-
Procedure:
-
Dissolve components in degassed solvent.
-
Irradiate with Blue LEDs at Room Temperature (25 °C) .
-
Stir for 12–18 hours.
-
Critical Step: Use a fan to maintain ambient temperature; LEDs can heat the reaction mixture, degrading selectivity.
-
-
Validation:
-
NMR usually shows cleaner crude profiles than thermal Pd methods due to mild conditions.
-
Pros/Cons:
-
(+) Room temperature operation.
-
(+) Uses cheap alkyl sources (acids/halides).
-
(-) Requires specialized photoreactor setup.
-
(-) High dilution often required (0.05 M).
Method C: Friedel-Crafts Alkylation (The Baseline/Caution)
Status: Generally Not Recommended for direct alkylation.
Analysis:
Direct reaction of benzofuran with alkyl halides and Lewis Acids (
-
Alternative: If this pathway is required (e.g., for cost), use Friedel-Crafts Acylation (which deactivates the ring, preventing polymerization) followed by Wolff-Kishner or Clemmensen Reduction .
Comparative Analysis
The following data summarizes performance metrics across typical substrates (e.g., 2-methylbenzofuran synthesis).
| Feature | Pd-Catalyzed C-H Activation | Photoredox Minisci | Friedel-Crafts (Direct) |
| Regioselectivity | C2 Exclusive (>98:2) | C2 Major (Typically >90:10) | Poor (Mixtures/Polymer) |
| Reaction Temp | High (100–140 °C) | Ambient (20–30 °C) | Variable (-78 to 80 °C) |
| Functional Group Tolerance | Moderate (Sensitive to base/heat) | Excellent (Tolerates alcohols, amines) | Poor (Acid sensitive) |
| Scalability | High (kg scale proven) | Moderate (Photon penetration limits) | High (if optimized) |
| Atom Economy | Good | Moderate (Stoichiometric oxidants often needed) | Low (if Acylation-Reduction used) |
Decision Matrix
Use this logic flow to determine your experimental approach.
-
Do you need C2-selectivity?
-
No (Need C3): Do not use these methods. Use cyclization of pre-functionalized phenols (e.g., via 2-hydroxychalcones [1]).
-
Yes: Proceed to 2.
-
-
Is your substrate thermally stable (>100 °C)?
-
Yes: Use Pd-Catalyzed C-H Activation [2]. It is more robust for simple alkyl chains.
-
No: Proceed to 3.
-
-
Does your substrate contain sensitive polar groups (OH, NH, COOH)?
References
-
Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. Source: RSC Advances (2023). URL:[Link]
-
Photoredox-mediated Minisci C–H alkylation of N-heteroarenes using boronic acids and hypervalent iodine. (Applicable to benzofuran scaffolds). Source: Chemical Science (2011/2014 Context). URL:[Link]
-
Recent Developments in C−H functionalisation of Benzofurans and Benzothiophenes. Source: European Journal of Organic Chemistry (2021).[4] URL:[Link]
Sources
Featured Recommendations
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|---|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
